molecular formula C18H20N2O B2797537 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637745-30-3

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2797537
CAS No.: 637745-30-3
M. Wt: 280.371
InChI Key: YKRCWFPMPVAHFW-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is a versatile chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of applications in various fields, including medicinal chemistry, due to their unique structural characteristics .

Preparation Methods

The synthesis of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 2-(2-methylphenoxy)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole undergoes various chemical reactions due to the presence of benzene and imidazole rings. Common reactions include:

Scientific Research Applications

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .

Comparison with Similar Compounds

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is unique due to its specific structural features. Similar compounds include:

These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRCWFPMPVAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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